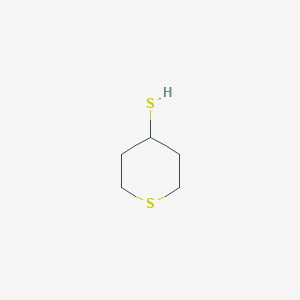

Thiane-4-thiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

thiane-4-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10S2/c6-5-1-3-7-4-2-5/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNSQBVMOHKFSLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Thiane-4-thiol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Thiane-4-thiol, a sulfur-containing heterocyclic compound, holds potential for applications in medicinal chemistry and materials science due to the versatile reactivity of its thiol group. This technical guide provides a detailed overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on experimental data and protocols to support further research and development.

Chemical and Physical Properties

This compound, with the CAS number 787536-05-4, is a derivative of thiane, a six-membered saturated heterocycle containing a sulfur atom. The introduction of a thiol group at the 4-position imparts characteristic properties that are of interest in various chemical transformations. While comprehensive experimental data for this compound is not widely published, its properties can be inferred from data on its parent compound, thiane, and the general characteristics of thiols.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound | Thiane |

| CAS Number | 787536-05-4 | 1613-51-0 |

| Molecular Formula | C₅H₁₀S₂ | C₅H₁₀S |

| Molecular Weight | 134.26 g/mol | 102.20 g/mol |

| Boiling Point | Not available | 142 °C |

| Melting Point | Not available | Not available |

| pKa | Not available (expected to be around 10-11) | Not applicable |

Synthesis of this compound

A plausible and efficient synthetic route to this compound commences with the commercially available precursor, tetrahydro-4H-thiopyran-4-one. The synthesis involves the reduction of the ketone to the corresponding alcohol, followed by conversion to the thiol.

Synthesis of Tetrahydro-4H-thiopyran-4-one (Precursor)

A robust method for the gram-scale synthesis of tetrahydro-4H-thiopyran-4-one has been reported, starting from 1,5-dichloropentan-3-one.

Experimental Protocol: Synthesis of Tetrahydro-4H-thiopyran-4-one

-

Materials: 1,5-dichloropentan-3-one, sodium sulfide nonahydrate, ethanol, water, diethyl ether.

-

Procedure:

-

A solution of sodium sulfide nonahydrate (1.1 equivalents) in water is prepared.

-

1,5-dichloropentan-3-one (1 equivalent) is dissolved in ethanol.

-

The sodium sulfide solution is added dropwise to the ethanolic solution of the dichloro-ketone at room temperature with vigorous stirring.

-

The reaction mixture is stirred for 12-24 hours, during which the product precipitates.

-

The precipitate is collected by filtration, washed with water, and then with a small amount of cold diethyl ether.

-

The crude product can be purified by recrystallization or sublimation to yield pure tetrahydro-4H-thiopyran-4-one.

-

Conversion of Tetrahydro-4H-thiopyran-4-one to this compound

The conversion of the ketone to the thiol can be achieved through a two-step process: reduction to the alcohol followed by substitution to introduce the thiol group.

Experimental Protocol: Synthesis of this compound

-

Step 1: Reduction to Tetrahydro-2H-thiopyran-4-ol

-

Tetrahydro-4H-thiopyran-4-one (1 equivalent) is dissolved in a suitable solvent such as methanol or ethanol.

-

A reducing agent, for example, sodium borohydride (NaBH₄) (1.1 equivalents), is added portion-wise at 0 °C.

-

The reaction is stirred at room temperature until completion (monitored by TLC).

-

The reaction is quenched by the addition of water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield tetrahydro-2H-thiopyran-4-ol.

-

-

Step 2: Conversion to this compound

-

The resulting alcohol is converted to a good leaving group, for instance, a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride or methanesulfonyl chloride, respectively, in the presence of a base like pyridine or triethylamine.

-

The resulting tosylate or mesylate is then reacted with a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis, to yield this compound.

-

Spectral Characterization

Table 2: Predicted Spectral Data for this compound

| Spectroscopy | Predicted Wavenumber/Chemical Shift | Assignment |

| ¹H NMR | δ 2.5 - 3.0 ppm (m) | Protons adjacent to the ring sulfur atom (-CH₂-S-) |

| δ 1.8 - 2.2 ppm (m) | Protons on the carbon bearing the thiol group (-CH-SH) | |

| δ 1.5 - 1.9 ppm (m) | Remaining ring protons (-CH₂-) | |

| δ 1.3 - 1.6 ppm (t or d) | Thiol proton (-SH) | |

| ¹³C NMR | δ 30 - 40 ppm | Carbons adjacent to the ring sulfur atom (-CH₂-S-) |

| δ 40 - 50 ppm | Carbon bearing the thiol group (-CH-SH) | |

| δ 25 - 35 ppm | Remaining ring carbons (-CH₂-) | |

| IR Spectroscopy | 2550 - 2600 cm⁻¹ (weak) | S-H stretch |

| 2850 - 2960 cm⁻¹ (strong) | C-H stretch (aliphatic) | |

| 600 - 800 cm⁻¹ | C-S stretch | |

| Mass Spectrometry | m/z = 134 | Molecular ion [M]⁺ |

| m/z = 101 | [M - SH]⁺ | |

| m/z = 74 | Fragmentation of the thiane ring |

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the thiol functional group, which can participate in a variety of reactions, including oxidation, alkylation, and addition to electrophiles.

Oxidation to Disulfide

Thiols are readily oxidized to disulfides. This reaction can be achieved using mild oxidizing agents such as iodine or even atmospheric oxygen, particularly in the presence of a base.[1] The formation of a disulfide bond is a key reaction in various biological processes and can be utilized for the synthesis of dimeric structures.

Experimental Protocol: Oxidation of this compound

-

Materials: this compound, iodine, methanol, sodium hydroxide.

-

Procedure:

-

Dissolve this compound in methanol.

-

Add a solution of iodine in methanol dropwise until a persistent yellow color is observed.

-

Alternatively, dissolve this compound in an aqueous or alcoholic solution containing a base (e.g., NaOH) and expose it to air or bubble oxygen through the solution.

-

The disulfide product can be isolated by extraction and purified by chromatography.

-

S-Alkylation

The thiol group is nucleophilic and can be readily alkylated by reacting with alkyl halides or other electrophiles in the presence of a base.[2] This reaction is a versatile method for introducing a wide range of substituents onto the sulfur atom, allowing for the synthesis of diverse thioether derivatives.

Experimental Protocol: S-Alkylation of this compound

-

Materials: this compound, an alkyl halide (e.g., methyl iodide), a base (e.g., sodium hydride or potassium carbonate), and a suitable solvent (e.g., THF or DMF).

-

Procedure:

-

Dissolve this compound in the chosen solvent.

-

Add the base to deprotonate the thiol and form the more nucleophilic thiolate.

-

Add the alkyl halide to the reaction mixture.

-

Stir the reaction at an appropriate temperature until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Purify the resulting thioether by column chromatography.

-

Biological Significance and Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the involvement of this compound in biological signaling pathways. However, the thiol group is a critical functional moiety in many biological molecules, such as the amino acid cysteine and the antioxidant glutathione. Thiols are known to play crucial roles in redox signaling and antioxidant defense mechanisms.[3][4] The reactivity of the thiol group in this compound suggests that it could potentially interact with biological systems, for example, by participating in thiol-disulfide exchange reactions with proteins or by acting as a scavenger of reactive oxygen species. Further research is required to explore the potential biological activities of this compound and its derivatives.

Safety Information

Detailed toxicological data for this compound is not available. However, as with most thiols, it is expected to have a strong, unpleasant odor. It is advisable to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Thiols can cause skin and eye irritation.[5] In case of contact, rinse the affected area with plenty of water.

Conclusion

This compound is a versatile chemical building block with potential applications in various fields. This guide has provided an overview of its chemical properties, a plausible synthetic route, and its expected reactivity based on the chemistry of the thiol functional group. The provided experimental protocols offer a starting point for the synthesis and further derivatization of this compound. While specific experimental data for this compound is limited, this guide serves as a valuable resource for researchers interested in exploring the chemistry and potential applications of this intriguing sulfur-containing heterocycle. Further investigation into its physical, spectral, and biological properties is warranted to fully elucidate its potential.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thiols: Functions, Identification, and Applications - Creative Proteomics Blog [creative-proteomics.com]

- 4. Thiol Oxidation in Signaling and Response to Stress: Detection and Quantification of Physiological and Pathophysiological Thiol Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

Synthesis of Thiane-4-thiol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for Thiane-4-thiol, a crucial heterocyclic building block in medicinal chemistry and drug development. The document details two primary synthetic pathways, starting from the readily accessible precursor, tetrahydrothiopyran-4-one. Each method is presented with detailed experimental protocols, quantitative data, and visual representations of the synthetic workflows to facilitate practical application in a laboratory setting.

Introduction

This compound, also known as tetrahydropyran-4-thiol, is a sulfur-containing heterocyclic compound. The thiol functional group at the 4-position of the thiane ring imparts unique chemical reactivity, making it a valuable intermediate in the synthesis of a variety of biologically active molecules. Its structural motif is found in compounds investigated for a range of therapeutic applications. This guide outlines two robust and reproducible synthetic strategies for its preparation.

Synthetic Pathways

Two principal synthetic routes for the preparation of this compound are detailed below. Both pathways commence with the synthesis of tetrahydrothiopyran-4-one.

Route A: From Tetrahydrothiopyran-4-one via Reduction and Nucleophilic Substitution

This pathway involves a three-step sequence:

-

Reduction of tetrahydrothiopyran-4-one to tetrahydrothiopyran-4-ol.

-

Tosylation of the resulting alcohol to form a good leaving group.

-

Nucleophilic substitution with a sulfur nucleophile, such as thiourea, followed by hydrolysis to yield the target thiol.

Route B: From Tetrahydrothiopyran-4-one via Thionation and Reduction

This two-step approach consists of:

-

Thionation of tetrahydrothiopyran-4-one to yield the corresponding thian-4-thione.

-

Reduction of the thioketone to the desired this compound.

The following sections provide detailed experimental procedures for the synthesis of the key intermediate, tetrahydrothiopyran-4-one, and for each of the subsequent synthetic routes to this compound.

Part 1: Synthesis of Tetrahydrothiopyran-4-one

The common starting material for both synthetic routes is tetrahydrothiopyran-4-one. A reliable method for its synthesis is the Dieckmann condensation of dimethyl 3,3'-thiobispropanoate, followed by decarboxylation.[1][2]

Experimental Protocol

Step 1: Dieckmann Condensation to form Methyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate

-

To a suspension of sodium hydride (60% dispersion in mineral oil, 2.71 g, 67.8 mmol) in anhydrous tetrahydrofuran (THF, 40 mL) in a dry three-necked flask under an inert atmosphere, a solution of dimethyl 3,3'-thiodipropionate (10.1 g, 48.9 mmol) in THF is added dropwise.

-

The reaction mixture is then heated to reflux for approximately 1 hour.

-

After cooling to room temperature, the reaction is quenched by the careful addition of water.

-

The pH of the solution is adjusted to 6-7 with 2% hydrochloric acid.

-

The aqueous layer is extracted with dichloromethane (3 x 30 mL).

-

The combined organic layers are washed with saturated sodium chloride solution, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product as a yellow oily liquid.[3]

Step 2: Decarboxylation to Tetrahydrothiopyran-4-one

-

The crude methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate is refluxed in 10% aqueous sulfuric acid.[1][2]

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and neutralized with a suitable base (e.g., sodium bicarbonate).

-

The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography.

Quantitative Data for the Synthesis of Tetrahydrothiopyran-4-one

| Step | Reactants | Reagents and Solvents | Yield | Reference(s) |

| Dieckmann Condensation | Dimethyl 3,3'-thiodipropionate | Sodium hydride, THF | 88.7% | [3] |

| Decarboxylation | Methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate | 10% aq. H₂SO₄ | >75% | [1][2] |

| Overall Yield | Dimethyl 3,3'-thiodipropanoate to Tetrahydrothiopyran-4-one | ~66% |

Part 2: Synthesis of this compound

Route A: Via Reduction, Tosylation, and Nucleophilic Substitution

This route provides a classic and reliable method for the conversion of a ketone to a thiol through an alcohol intermediate.

Caption: Synthetic workflow for this compound via Route A.

Step A1: Reduction of Tetrahydrothiopyran-4-one to Tetrahydrothiopyran-4-ol

-

Dissolve tetrahydrothiopyran-4-one (1.0 eq) in methanol and cool the solution in an ice-water bath.[4][5]

-

Slowly add sodium borohydride (NaBH₄, ~1.5 eq) portion-wise to the stirred solution.

-

After the addition is complete, stir the mixture for five minutes in the ice bath, then remove the bath and continue stirring at room temperature for 20 minutes.[4]

-

Quench the reaction by the slow addition of water.

-

Add 3 M sodium hydroxide solution to decompose the borate salts.[4]

-

Extract the product with dichloromethane (3 x volume of methanol).[4]

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tetrahydrothiopyran-4-ol.

Step A2: Tosylation of Tetrahydrothiopyran-4-ol

-

Dissolve tetrahydrothiopyran-4-ol (1.0 eq) in pyridine and cool the solution to 0 °C.

-

Slowly add p-toluenesulfonyl chloride (TsCl, ~1.1 eq).

-

Allow the reaction to stir at 0 °C for several hours or overnight at low temperature.

-

Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to afford tetrahydrothiopyran-4-yl tosylate.

Step A3: Synthesis of this compound from the Tosylate

-

Reflux a mixture of tetrahydrothiopyran-4-yl tosylate (1.0 eq) and thiourea (~1.5 eq) in a suitable solvent such as ethanol.[6]

-

After the reaction is complete (monitored by TLC), add a solution of sodium hydroxide and continue to reflux to hydrolyze the intermediate isothiouronium salt.

-

Cool the reaction mixture, acidify with a dilute acid (e.g., HCl), and extract the product with an organic solvent.

-

Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude this compound by vacuum distillation or column chromatography.

| Step | Starting Material | Key Reagents | Typical Yield | Reference(s) |

| A1: Reduction | Tetrahydrothiopyran-4-one | NaBH₄ | High | [5][7] |

| A2: Tosylation | Tetrahydrothiopyran-4-ol | TsCl, Pyridine | Good to High | [6][8] |

| A3: Thiol Synthesis | Tetrahydrothiopyran-4-yl Tosylate | Thiourea, NaOH | Good | [6] |

Route B: Via Thionation and Reduction

This route offers a more direct conversion of the ketone to the thiol, potentially reducing the number of synthetic steps.

Caption: Synthetic workflow for this compound via Route B.

Step B1: Thionation of Tetrahydrothiopyran-4-one

-

In a flask equipped with a reflux condenser, dissolve tetrahydrothiopyran-4-one (1.0 eq) in an anhydrous solvent such as toluene.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.[9]

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate thian-4-thione.[9]

Step B2: Reduction of Thian-4-thione to this compound

-

Dissolve thian-4-thione (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Cool the solution in an ice bath and add a reducing agent like sodium borohydride (NaBH₄) portion-wise.

-

Stir the reaction at low temperature and then allow it to warm to room temperature.

-

After the reaction is complete, carefully quench with a dilute acid (e.g., HCl) to neutralize any excess reducing agent and hydrolyze any intermediates.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify the final product, this compound, by vacuum distillation or column chromatography.

| Step | Starting Material | Key Reagents | Typical Yield | Reference(s) |

| B1: Thionation | Tetrahydrothiopyran-4-one | Lawesson's Reagent | Good to High | [9][10][11] |

| B2: Reduction | Thian-4-thione | NaBH₄ | Good to High |

Conclusion

This guide has outlined two effective and experimentally detailed synthetic routes for the preparation of this compound. Both routes are viable options for laboratory-scale synthesis, with the choice of method depending on the availability of reagents, desired purity, and the specific requirements of the research or development project. The provided data tables and workflow diagrams are intended to facilitate the practical implementation of these synthetic strategies. Researchers are advised to consult the primary literature for further details and to adapt the procedures as necessary for their specific experimental conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. METHYL TETRAHYDRO-4-OXO-2H-THIOPYRAN-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Synthesis of Thioacridine Derivatives Using Lawesson’s Reagent : Oriental Journal of Chemistry [orientjchem.org]

- 10. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lawesson's Reagent [organic-chemistry.org]

An In-depth Technical Guide on the Structure and Bonding of Thiane-4-thiol

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Thiane-4-thiol, a heterocyclic organosulfur compound, is a derivative of thiane where a thiol group is substituted at the 4-position of the saturated six-membered ring. While specific experimental data for this compound is limited in publicly accessible literature, a comprehensive understanding of its structure and bonding can be extrapolated from the well-studied parent molecule, thiane, and the known properties of thiol groups. This guide provides a detailed analysis of the anticipated molecular geometry, bonding characteristics, and relevant experimental methodologies.

Molecular Structure and Conformation

The fundamental framework of this compound is the thiane ring, a saturated heterocycle containing one sulfur atom. Electron diffraction studies have demonstrated that thiane adopts a chair conformation, which is significantly more puckered than that of cyclohexane.[1] This conformation is the most stable arrangement as it minimizes both angle and torsional strain.

The introduction of a thiol (-SH) group at the 4-position can lead to two possible chair conformations: one with the thiol group in an axial position and the other in an equatorial position. The conformational preference is determined by steric and electronic factors. Generally, for monosubstituted cyclohexanes, the equatorial position is favored to minimize steric hindrance. It is therefore highly probable that the equatorial conformer of this compound is the more stable isomer.

Bonding and Electronic Structure

The bonding in the thiane ring primarily consists of single covalent bonds. The carbon-sulfur (C-S) bond length in thiane has been determined to be approximately 1.811 Å.[1] The carbon-carbon (C-C) bond lengths are around 1.528 Å.[1] The bond angles within the ring are also influenced by the presence of the larger sulfur atom. The C-S-C bond angle is approximately 97.6°, while the S-C-C and C-C-C angles are around 112.7° and 113.6° respectively.[1]

The thiol group introduces a sulfur-hydrogen (S-H) bond and a carbon-sulfur (C-S) bond. The S-H bond is weaker and more acidic than the oxygen-hydrogen (O-H) bond in an analogous alcohol due to the larger size and lower electronegativity of the sulfur atom.

Quantitative Structural Data

The following table summarizes the key structural parameters for the thiane ring, which are expected to be largely transferable to this compound.

| Parameter | Atom(s) Involved | Value |

| C-S Bond Length | C-S | 1.811 ± 0.004 Å |

| C-C Bond Length | C-C | 1.528 ± 0.003 Å |

| C-H Bond Length | C-H | 1.114 ± 0.002 Å |

| C-S-C Bond Angle | C-S-C | 97.6 ± 0.8° |

| S-C-C Bond Angle | S-C-C | 112.7 ± 0.2° |

| (S)C-C-C Bond Angle | (S)C-C-C | 112.3 ± 0.4° |

| (C)C-C-C Bond Angle | (C)C-C-C | 113.6 ± 0.8° |

| H-C-H Bond Angle | H-C-H | 105.7 ± 0.9° |

| S-C-C-C Torsional Angle | S-C-C-C | 60.8 ± 0.3° |

| C-C-C-C Torsional Angle | C-C-C-C | -58.6 ± 1.1° |

| C-S-C-C Torsional Angle | C-S-C-C | -55.4 ± 1.2° |

Data sourced from gas-phase electron diffraction studies of thiane.[1]

Experimental Protocols

A general procedure for the synthesis of the parent compound, thiane, involves the reaction of 1,5-dibromopentane with sodium sulfide.[2]

General Synthesis of Thiane:

A mixture of 1,5-dibromopentane and sodium sulfide nonahydrate is heated. After cooling, water and a non-polar organic solvent such as dichloromethane are added. The organic phase is separated, washed, and dried. The crude product is then purified by distillation to yield thiane.[3] This methodology could potentially be adapted for the synthesis of substituted thianes, although the starting materials and reaction conditions would need to be optimized.

Spectroscopic Analysis:

Standard spectroscopic techniques would be employed for the characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the structure and stereochemistry of the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a characteristic S-H stretching vibration, typically in the range of 2550-2600 cm-1.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Visualizations

Molecular Structure of this compound (Equatorial Conformer)

A 2D representation of the this compound molecule.

Logical Relationship of Structural Analysis

Workflow for the synthesis and structural analysis of this compound.

References

In-depth Technical Guide: Physical and Chemical Properties of Thiane-4-thiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiane-4-thiol, a heterocyclic organosulfur compound, presents a molecule of interest for various applications in chemical synthesis and drug discovery. Its structure, featuring a saturated six-membered thiane ring with a thiol functional group at the 4-position, suggests potential for nucleophilic reactions and coordination with metal centers. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, details on its synthesis and purification, and a discussion of its potential biological relevance based on the well-established roles of thiols in cellular processes.

Core Physical and Chemical Properties

Quantitative data for this compound is sparse in publicly available literature, with some properties currently relying on predicted values. The following table summarizes the available information.

| Property | Value | Source |

| CAS Number | 787536-05-4 | [1] |

| Molecular Formula | C₅H₁₀S₂ | [1] |

| Molecular Weight | 134.26 g/mol | [1] |

| Boiling Point | 214.8 ± 33.0 °C (Predicted) | |

| Density | 1.10 ± 0.1 g/cm³ (Predicted) | |

| SMILES | SC1CCSCC1 | [1] |

Experimental Protocols

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in readily accessible scientific literature. However, a plausible and common synthetic route would involve the reduction of the corresponding ketone, tetrahydro-4H-thiopyran-4-one, to the alcohol, followed by conversion to a leaving group and subsequent displacement with a thiol-containing nucleophile, or direct conversion of the ketone to the thiol. A general two-step conceptual workflow for the synthesis from the corresponding ketone is outlined below.

Conceptual Synthesis Workflow

Caption: A plausible two-step synthesis of this compound.

Step 1: Reduction of Tetrahydro-4H-thiopyran-4-one

The synthesis would likely begin with the reduction of the commercially available tetrahydro-4H-thiopyran-4-one. A standard laboratory procedure would involve dissolving the ketone in a suitable protic solvent, such as methanol or ethanol, and adding a reducing agent like sodium borohydride (NaBH₄) portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The reaction progress would be monitored by a suitable technique like thin-layer chromatography (TLC). Upon completion, the reaction would be quenched, and the product, tetrahydro-2H-thiopyran-4-ol, would be extracted and purified.

Step 2: Conversion of the Hydroxyl Group to a Thiol Group

The resulting alcohol can be converted to the thiol. One common method for such a transformation is the use of a thionating agent like phosphorus pentasulfide (P₂S₅) or Lawesson's reagent. This reaction is typically carried out in an anhydrous, high-boiling solvent such as toluene or xylene, often with heating. The reaction mixture would then be worked up to isolate the crude this compound.

Purification of this compound

Given that thiols can be volatile and possess strong, unpleasant odors, purification requires careful handling in a well-ventilated fume hood. Common purification techniques for volatile thiols include:

-

Distillation: If the compound is thermally stable, vacuum distillation can be an effective method for purification.

-

Chromatography: Flash column chromatography on silica gel can be used, but care must be taken as thiols can be prone to oxidation on silica[2]. Using deoxygenated solvents and minimizing the exposure time on the column is recommended.

-

Preparative Gas Chromatography (Prep-GC): For small quantities, Prep-GC can provide high purity.

-

Selective Extraction: Methods involving the reversible formation of metal-thiolate complexes can be employed for selective extraction from a mixture[3][4][5]. For example, the thiol can be reacted with a mercury-containing reagent to form a solid which is then isolated, followed by the release of the free thiol upon treatment with a stronger thiol like dithiothreitol (DTT).

Potential Biological Activity and Signaling Pathways

Specific biological studies on this compound are not currently available in the scientific literature. However, the thiol functional group is a key player in a multitude of biological processes, primarily centered around redox chemistry[6][7][8][9]. Small molecule thiols, such as glutathione, are critical components of the cellular antioxidant defense system and are involved in maintaining the cellular redox balance.

Thiol-Mediated Redox Signaling

Caption: A simplified diagram of thiol involvement in redox signaling.

The reactivity of the thiol group in this compound is expected to be similar to other small molecule thiols. The thiol can be deprotonated to the more nucleophilic thiolate anion, which can participate in various reactions, including:

-

Nucleophilic Attack: Thiolates are potent nucleophiles and can react with electrophiles.

-

Redox Reactions: Thiols can be oxidized to disulfides, sulfenic acids, sulfinic acids, and sulfonic acids by reactive oxygen species (ROS)[8][10]. The reversible oxidation of thiols to disulfides is a key mechanism in redox signaling, acting as a molecular "switch" to control protein function and signaling pathways.

-

Metal Ligation: The soft sulfur atom of a thiol has a high affinity for soft metal ions, suggesting that this compound could act as a ligand in coordination chemistry and potentially interact with metalloproteins.

Given these properties, this compound could potentially modulate cellular redox-sensitive signaling pathways if introduced into a biological system. However, without specific studies, its precise biological effects, metabolic fate, and potential toxicity remain unknown.

Conclusion

This compound is a heterocyclic compound with potential for further investigation in various scientific fields. While its fundamental physical properties are not yet fully characterized experimentally, its chemical structure suggests a reactivity profile typical of thiols. The synthesis and purification of this compound can likely be achieved through established chemical methodologies. The biological significance of this compound remains to be explored, but the central role of the thiol group in redox biology provides a strong rationale for future studies into its potential effects on cellular signaling and physiology. Further research is warranted to establish the experimental physical data and to explore the specific chemical and biological activities of this molecule.

References

- 1. 787536-05-4|this compound|BLD Pharm [bldpharm.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. lib3.dss.go.th [lib3.dss.go.th]

- 4. researchgate.net [researchgate.net]

- 5. Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine [mdpi.com]

- 6. Small Molecules Govern Thiol Redox Switches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Redox regulation of immunity and the role of small molecular weight thiols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Introduction: What we do and do not know regarding redox processes of thiols in signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to Thiane-4-thiol and Related Sulfur Heterocycles

Disclaimer: Publicly available scientific literature and chemical databases do not contain specific information for a compound named "Thiane-4-thiol" with the CAS number 787536-05-4. This guide provides a comprehensive overview based on the parent structure, Thiane , and the thiol functional group to serve as a foundational resource for researchers interested in this class of molecules.

Introduction to Thiane and Thiols

Thiane is a saturated six-membered heterocyclic compound featuring a sulfur atom in place of a carbon atom.[1][2] Its structure is analogous to cyclohexane, and it serves as a core scaffold in various organosulfur compounds.[3] The introduction of a thiol (-SH or sulfhydryl) group at the 4-position of the thiane ring would yield "this compound," a molecule combining the properties of a cyclic thioether and a thiol.

Thiols are sulfur analogs of alcohols and are known for their distinct odors, higher acidity compared to alcohols, and potent nucleophilicity.[4][5] The thiol group is a critical functional moiety in numerous biological molecules, including the amino acid cysteine, and plays a vital role in redox biology, protein structure, and enzymatic catalysis.[6][7] This guide will explore the physicochemical properties, synthesis, reactivity, and potential applications of compounds based on the thiane and thiol motifs.

Physicochemical and Spectroscopic Data

Quantitative data for the specific target molecule is unavailable. The tables below summarize key properties of the parent compound, Thiane, and general characteristics of the thiol functional group.

Table 2.1: Physicochemical Properties of Thiane (CAS: 1613-51-0)

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀S | [1] |

| Molar Mass | 102.20 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Density | 0.9943 g/cm³ | [2] |

| Melting Point | 19 °C | [2] |

| Boiling Point | 141.8 °C | [2] |

| Vapor Pressure | 8.0 mmHg | [1] |

| XLogP3 | 1.7 | [1] |

Table 2.2: General Properties of Aliphatic Thiols

| Property | Description | Reference |

| Acidity (pKa) | Typically 10-11. More acidic than corresponding alcohols due to the larger size of the sulfur atom, which stabilizes the negative charge of the thiolate conjugate base. | [5] |

| Boiling Point | Lower than corresponding alcohols due to weaker hydrogen bonding. | [4] |

| Odor | Strong, often resembling garlic or rotten eggs. | [4] |

| Nucleophilicity | The thiolate anion (RS⁻) is an excellent nucleophile, readily participating in Sₙ2 reactions. | [5] |

| Redox Potential | Readily oxidized to form disulfides (R-S-S-R) and, with stronger agents, sulfinic (RSO₂H) or sulfonic (RSO₃H) acids. | [4][7] |

Synthesis and Reactivity

General Synthetic Approaches

The synthesis of a substituted thiane such as this compound would likely involve multi-step pathways. A common method for creating the thiane ring is the reaction of a 1,5-dihalopentane with sodium sulfide.[2] Introducing the thiol group could be achieved by nucleophilic substitution using a hydrosulfide salt or thiourea followed by hydrolysis.[5]

Key Reactions of the Thiol Group

The reactivity of this compound would be dominated by the thiol functional group.

-

Deprotonation: Treatment with a base easily forms the corresponding thiolate, a potent nucleophile.[8]

-

Alkylation: The thiolate can react with alkyl halides in an Sₙ2 reaction to form thioethers.[5][8]

-

Oxidation to Disulfides: Mild oxidizing agents like iodine (I₂) or even atmospheric oxygen can induce the coupling of two thiol molecules to form a disulfide bridge.[4] This reaction is reversible with reducing agents.

-

Thiol-Ene Reaction: Thiols can add across a double bond in the presence of a radical initiator or light, a type of "click chemistry" reaction that is highly efficient.[9]

Potential Applications in Drug Development

While no biological activity is documented for this compound, its structural motifs are relevant to medicinal chemistry.

-

Redox Modulation: The thiol group can act as a reducing agent and radical scavenger, potentially restoring cellular thiol pools or protecting against oxidative stress.[6][10]

-

Enzyme Inhibition: Cysteine residues in the active sites of enzymes are common targets for covalent inhibitors. A molecule like this compound could potentially form disulfide bonds with such residues.

-

Nanoparticle Conjugation: Thiols are widely used to anchor biologically active molecules to gold nanoparticles for targeted drug delivery and diagnostics.[11]

-

Heterocyclic Scaffolds: Substituted thianes and related nitrogen-sulfur heterocycles have shown a wide range of biological activities, including anti-inflammatory, antibacterial, and antineoplastic properties.[12]

Experimental Protocols

The following are representative protocols for the synthesis and characterization of thiol-containing compounds, adapted from established methodologies.

Protocol: Synthesis of a Thiol via Trityl-Protected Intermediate

This protocol describes a general method for introducing a thiol group onto a molecule with a hydroxyl group, using a protected thiol reagent followed by deprotection.[11]

Materials:

-

Starting material with a hydroxyl group (e.g., an alcohol)

-

2-(Tritylthio)acetic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triethylsilane (Et₃SiH)

Procedure:

-

Esterification: Dissolve the starting alcohol (1.0 mmol), 2-(tritylthio)acetic acid (1.2 mmol), and DMAP (1.5 mmol) in 10 mL of anhydrous DCM.

-

Add EDCI (1.5 mmol) portion-wise to the solution at room temperature.

-

Stir the reaction for 2-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, add 10 mL of water. Wash the organic layer sequentially with 0.1 M NaOH and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude trityl-protected product by column chromatography.

-

Deprotection (Detritylation): Dissolve the purified intermediate in DCM and cool to 0 °C under a nitrogen atmosphere.

-

Add triethylsilane (Et₃SiH) followed by the dropwise addition of trifluoroacetic acid (TFA).

-

Stir for 30-60 minutes at 0 °C until TLC indicates the complete consumption of the starting material.

-

Quench the reaction by carefully adding triethylamine.

-

Concentrate the mixture and purify the final thiol product by column chromatography.

Protocol: Quantification of Free Thiols using Ellman's Reagent

This colorimetric assay is a standard method for quantifying free sulfhydryl groups in a sample.[13][14]

Materials:

-

5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

-

Reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0)

-

Thiol-containing sample

-

UV-Vis Spectrophotometer

Procedure:

-

Reagent Preparation: Prepare a stock solution of DTNB (e.g., 4 mg/mL) in the reaction buffer.

-

Sample Preparation: Dissolve the thiol-containing sample in the reaction buffer to a known concentration.

-

Reaction: In a cuvette, combine 2.5 mL of reaction buffer with 50 µL of the DTNB stock solution.

-

Add 250 µL of the thiol sample to the cuvette, mix by inversion, and incubate at room temperature for 15 minutes.

-

Measurement: Measure the absorbance of the solution at 412 nm against a blank (buffer and DTNB without the thiol sample).

-

Quantification: Calculate the concentration of thiol groups using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) for the resulting 5-thio-2-nitrobenzoic acid (TNB) product at 412 nm is 14,150 M⁻¹cm⁻¹.

Safety and Handling

Thiane: Thiane is classified as a highly flammable liquid and vapor.[1] It may cause irritation.[1] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated fume hood, are required.

Thiols: Aliphatic thiols are known for their powerful and unpleasant odors.[4] They should always be handled in a fume hood. While their acute toxicity varies, they can be irritants. All waste containing thiols should be quenched with an oxidizing agent like bleach before disposal to neutralize the odor and reactivity.

References

- 1. Thiane | C5H10S | CID 15367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thiane - Wikipedia [en.wikipedia.org]

- 3. 1,4-Dithiane-2,5-di(methanethiol) | 136122-15-1 | Benchchem [benchchem.com]

- 4. Thiol - Wikipedia [en.wikipedia.org]

- 5. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 6. ROLE OF THIOLS IN OXIDATIVE STRESS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Thiol-ene reaction - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. nanobioletters.com [nanobioletters.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Thiane-4-thiol: A Technical Guide

Thiane-4-thiol, a sulfur-containing heterocyclic compound, is a valuable building block in medicinal chemistry and materials science. A thorough understanding of its spectroscopic characteristics is essential for its identification, characterization, and application in research and development. This technical guide provides a summary of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with the experimental protocols for their acquisition.

Introduction

This compound, also known as tetrahydro-2H-thiopyran-4-thiol, possesses a six-membered thiane ring with a thiol substituent at the 4-position. Its chemical structure lends itself to a variety of chemical modifications, making it a versatile intermediate in the synthesis of more complex molecules. Accurate spectroscopic data is the cornerstone of chemical analysis, ensuring the identity and purity of synthesized compounds. This guide synthesizes available spectroscopic information to provide a comprehensive reference for researchers.

Synthesis and Spectroscopic Characterization

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Experimental workflow for the synthesis and spectroscopic analysis of this compound.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.0 - 2.8 | m | 4H | H-2, H-6 (axial & equatorial) |

| ~ 2.2 - 2.0 | m | 4H | H-3, H-5 (axial & equatorial) |

| ~ 1.8 - 1.6 | m | 1H | H-4 |

| ~ 1.5 | d | 1H | -SH |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 45 | C-4 |

| ~ 35 | C-3, C-5 |

| ~ 30 | C-2, C-6 |

Experimental Protocol for NMR Spectroscopy: A sample of this compound would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950 - 2850 | Strong | C-H stretching (aliphatic) |

| 2600 - 2550 | Weak | S-H stretching (thiol) |

| 1450 - 1400 | Medium | C-H bending |

| 700 - 600 | Medium | C-S stretching |

Experimental Protocol for IR Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 134 | [M]⁺ (Molecular ion) |

| 101 | [M - SH]⁺ |

| 74 | [M - C₂H₄S]⁺ |

Experimental Protocol for Mass Spectrometry: Mass spectra would be acquired using a mass spectrometer with an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI). High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the elemental composition.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties of this compound. While based on predicted values, this information serves as a crucial reference for researchers working with this compound, aiding in its synthesis, purification, and characterization. The provided experimental protocols outline the standard methodologies for obtaining high-quality spectroscopic data. Further experimental verification is encouraged to establish a definitive and comprehensive spectroscopic profile for this compound.

An In-Depth Technical Guide to the Discovery and History of Thiane Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiane, also known as pentamethylene sulfide or tetrahydrothiopyran, is a saturated six-membered heterocyclic compound containing a sulfur atom. Its deceptively simple structure belies a rich history intertwined with the development of organic sulfur chemistry and the synthesis of complex molecules. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and evolving significance of thiane and its derivatives. With applications ranging from fundamental conformational analysis to the development of novel therapeutics, the thiane scaffold continues to be an area of active investigation. This document details key historical milestones, provides in-depth experimental protocols for its synthesis, and explores the role of thiane-containing molecules in modulating critical biological pathways.

I. Discovery and Early History

The precise first synthesis of thiane is not definitively documented in a single landmark publication. However, early investigations into cyclic sulfides were often extensions of the chemistry of their nitrogen-containing counterparts, such as piperidine. An early and significant contribution to the systematic study of cyclic sulfides, including thiane, was made by E. V. Whitehead, R. A. Dean, and F. A. Fidler in their 1951 paper published in the Journal of the American Chemical Society. Their work, focused on sulfur compounds related to petroleum, provided reliable methods for the preparation and characterization of a series of cyclic sulfides, which was a crucial step in establishing the fundamental chemistry of these compounds.

One of the classical methods for the ring opening of cyclic amines, which provided a conceptual basis for the synthesis of related heterocycles, is the von Braun reaction , first reported by Julius von Braun in the early 20th century.[1][2] This reaction, involving the treatment of a tertiary amine with cyanogen bromide, leads to the cleavage of a carbon-nitrogen bond. While not a direct synthesis of thiane, the von Braun reaction was a pivotal development in heterocyclic chemistry, demonstrating the manipulation of cyclic structures and providing pathways to functionalized linear compounds that could, in turn, serve as precursors for other heterocycles.

II. Key Synthetic Methodologies and Experimental Protocols

The synthesis of the thiane ring system can be achieved through various strategies, primarily involving the formation of a carbon-sulfur bond to complete the six-membered ring.

A. Cyclization of 1,5-Dihalopentanes with a Sulfide Reagent

This is one of the most direct and widely employed methods for the synthesis of the parent thiane.

Experimental Protocol: Synthesis of Thiane from 1,5-Dibromopentane [3]

-

Materials:

-

1,5-Dibromopentane

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Water

-

-

Procedure:

-

A mixture of 1,5-dibromopentane and sodium sulfide nonahydrate is heated in an oil bath.

-

After cooling, water and dichloromethane are added to the reaction mixture.

-

The organic and aqueous phases are separated.

-

The aqueous layer is extracted multiple times with dichloromethane.

-

The combined organic phases are washed with water and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by distillation to yield thiane.

-

| Reactant 1 | Reactant 2 | Solvent | Temperature | Reaction Time | Yield |

| 1,5-Dibromopentane | Sodium Sulfide Nonahydrate | None (neat) | 170°C | 7 hours | ~80% |

B. Multi-step Synthesis of a Substituted Thiane

More complex thiane derivatives can be prepared through multi-step synthetic sequences, as illustrated by the following example.

Experimental Protocol: Multi-step Synthesis of a Substituted Thiane Derivative [1]

This synthesis involves a sequence of reactions to construct the thiane ring with specific substituents.

-

Step A: Michael Addition: Methyl methacrylate is reacted with a suitable nucleophile in the presence of sodium methoxide in methanol.

-

Step B: Hydrolysis and Decarboxylation: The product from Step A is treated with hydrochloric acid in acetic acid under reflux.

-

Step C: Acetylation: The resulting compound is refluxed with acetic anhydride.

-

Step D: Diastereoselective Crystallization: The acetylated product is treated with a chiral amine in ethyl acetate to induce crystallization of one diastereomer.

-

Step E: Reduction: The separated diastereomer is reduced with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).

-

Step F: Mesylation: The resulting alcohol is reacted with methanesulfonyl chloride in the presence of triethylamine in dichloromethane.

-

Step G: Cyclization: The mesylated intermediate is reacted with sodium sulfide in an ethanol/water mixture under reflux to form the final thiane derivative.

| Step | Reagents | Solvent | Key Conditions |

| a) | Methyl methacrylate, NaOMe | MeOH | 25°C, 15 h |

| b) | HCl, AcOH | N/A | Reflux, 24 h |

| c) | Ac₂O | N/A | Reflux, 2 h |

| d) | EtNiPr₂, EtOAc | EtOAc | Recrystallization |

| e) | LiAlH₄ | THF | Reflux |

| f) | Et₃N, MeSO₂Cl | CH₂Cl₂ | 0°C |

| g) | Na₂S | EtOH/H₂O | Reflux |

III. Thiane Derivatives in Neurobiology: Modulation of the Dopamine Transporter

While thiane itself is not a prominent signaling molecule, its structural motif is found in pharmacologically active compounds. A notable example is the structural relationship to compounds like benztropine, which are known to interact with the dopamine transporter (DAT).[4][5] The DAT is a crucial protein in the central nervous system responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating the duration and intensity of dopaminergic signaling.[6][7] The mesolimbic pathway, often referred to as the brain's reward pathway, is a key dopaminergic circuit where the DAT plays a critical role.[8][9][10]

The development of benztropine analogs, some of which could conceivably incorporate a thiane ring in place of the tropane nitrogen, is an area of research aimed at creating novel dopamine reuptake inhibitors.[4] These compounds are investigated for their potential in treating conditions related to dopamine dysregulation, such as Parkinson's disease and substance abuse disorders.

A. The Mesolimbic Dopamine Pathway

The mesolimbic pathway is a critical neural circuit involved in reward, motivation, and addiction. It originates in the ventral tegmental area (VTA) and projects to the nucleus accumbens (NAcc). Dopaminergic neurons in the VTA release dopamine into the NAcc, a process that is modulated by the dopamine transporter (DAT).

Caption: The Mesolimbic Dopamine Pathway.

B. Hypothetical Mechanism of a Thiane-Containing DAT Inhibitor

A hypothetical thiane-containing benztropine analog could function by blocking the dopamine transporter, leading to an increase in the concentration and duration of dopamine in the synaptic cleft. This enhanced dopaminergic signaling in the nucleus accumbens would amplify the reward and motivational signals.

References

- 1. von Braun Reaction [drugfuture.com]

- 2. von Braun reaction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Combinatorial synthesis of benztropine libraries and their evaluation as monoamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US8383817B2 - Benztropine compounds and uses thereof - Google Patents [patents.google.com]

- 6. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. THE BRAIN FROM TOP TO BOTTOM [thebrain.mcgill.ca]

- 9. Dopaminergic pathways - Wikipedia [en.wikipedia.org]

- 10. Mesolimbic pathway - Wikipedia [en.wikipedia.org]

"basicity and pKa of Thiane-4-thiol"

An In-depth Technical Guide on the Basicity and pKa of Thiane-4-thiol

Introduction

This compound, a saturated heterocyclic compound containing a thiol functional group, is of significant interest to researchers in medicinal chemistry and materials science. The sulfur atom within the thiane ring and the exocyclic sulfhydryl group (-SH) impart unique physicochemical properties that govern its reactivity and potential applications. Understanding the acidity (pKa) of the thiol group and the basicity of the sulfur atoms is fundamental to predicting the molecule's behavior in physiological environments and chemical reactions. The pKa value, in particular, dictates the equilibrium between the protonated thiol (R-SH) and its conjugate base, the thiolate anion (R-S⁻), at a given pH. This equilibrium is critical as the thiolate is a significantly more potent nucleophile, playing a central role in many biological and synthetic transformations. This guide provides a comprehensive overview of the pKa and basicity of this compound, its reactivity, relevant experimental protocols, and its role in chemical and biological systems.

Physicochemical Properties: pKa and Basicity

The basicity of this compound is associated with the lone pairs of electrons on the two sulfur atoms. The thiol sulfur is weakly basic and can be protonated only by strong acids.[4] The resulting thiolate anion (formed upon deprotonation) is a much stronger base and an excellent soft nucleophile, readily participating in Sₙ2 reactions with alkyl halides to form thioethers.[2][5]

Quantitative Data for this compound and Analogous Compounds

The following table summarizes the pKa values for relevant thiol-containing compounds to provide context for the estimated pKa of this compound.

| Compound Name | Structure | pKa Value | Notes |

| This compound | Tetrahydro-2H-thiopyran-4-thiol | ~10-11 (Estimated) | Based on analogous aliphatic thiols. |

| 1-Butanethiol | CH₃(CH₂)₃SH | 10.5 - 10.78[1][3] | A simple, linear alkyl thiol. |

| Thiophenol | C₆H₅SH | 6.0[1] | Aromatic thiol; acidity is increased due to resonance stabilization of the thiophenolate anion. |

| General Alkyl Thiols | R-SH (R=alkyl) | ~11[5] | Thiols are generally about 5 pKa units more acidic than corresponding alcohols.[5] |

Relationship Between pKa, pH, and Thiol Reactivity

The reactivity of a thiol is intrinsically linked to its pKa and the pH of the surrounding medium. The Henderson-Hasselbalch equation demonstrates that when the pH is equal to the pKa, the concentrations of the protonated thiol (R-SH) and the deprotonated thiolate anion (R-S⁻) are equal. The thiolate anion is the more reactive species in nucleophilic reactions.[6] Therefore, a lower pKa value means that a significant concentration of the reactive thiolate can exist at physiological pH (~7.4), enhancing its potential for biological activity.[6]

General Reactivity and Signaling Pathways

Thiols are versatile functional groups involved in a wide array of chemical reactions and biological signaling pathways.

-

Oxidation-Reduction: Thiols can be readily oxidized to form disulfides (R-S-S-R). This reversible reaction is a cornerstone of cellular redox regulation, famously seen in the cysteine-cystine equilibrium.[1] More potent oxidizing agents can lead to the irreversible formation of sulfinic (RSO₂H) and sulfonic (RSO₃H) acids.

-

Nucleophilic Reactions: As potent nucleophiles, thiolates participate in Michael additions and Sₙ2 reactions. A prominent example is the thiol-ene reaction , a "click chemistry" process where a thiol adds across a double bond, which is highly efficient for polymer synthesis and bioconjugation.[7][8]

-

Redox Signaling: In biological systems, the thiol groups of cysteine residues in proteins act as "redox switches."[9] Their state of oxidation can alter protein structure and function, thereby modulating signaling pathways. Key modifications include:

These modifications are crucial in regulating processes from antioxidant defense to apoptosis.[9][12]

Experimental Protocols

Protocol 1: Plausible Synthesis of this compound

A common method for synthesizing thiols involves the conversion of an alcohol to a leaving group (like a mesylate), followed by nucleophilic substitution with a sulfur nucleophile and subsequent reduction. The following is a representative workflow.

References

- 1. Thiol - Wikipedia [en.wikipedia.org]

- 2. 1,4-Dithiane-2,5-di(methanethiol) | 136122-15-1 | Benchchem [benchchem.com]

- 3. Butanethiol | C4H10S | CID 8012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. Thiol-ene reaction - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Oxidants, Antioxidants and Thiol Redox Switches in the Control of Regulated Cell Death Pathways [mdpi.com]

- 10. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 11. The role of thiols in antioxidant systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thiol-based redox homeostasis and signaling - PMC [pmc.ncbi.nlm.nih.gov]

"reactivity of the sulfhydryl group in thianes"

An In-depth Technical Guide to the Reactivity of the Sulfhydryl Group in Thianes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiane scaffold, a six-membered saturated heterocycle containing a sulfur atom, is a recurring motif in medicinal chemistry and materials science. When functionalized with a sulfhydryl (-SH or thiol) group, the resulting thiane-thiol presents a versatile chemical handle for a wide array of synthetic transformations. The unique properties of the sulfur atom—its size, polarizability, and accessible d-orbitals—confer a distinct reactivity profile upon the sulfhydryl group compared to its oxygen analogue, the hydroxyl group.

This guide provides a comprehensive technical overview of the core reactivity principles of the sulfhydryl group attached to a thiane ring. While specific quantitative data for thiane-thiols are sparse in the literature, this document extrapolates from the well-established chemistry of analogous acyclic and cyclic thiols to provide a robust predictive framework for researchers. The discussion covers fundamental physicochemical properties, key chemical reactions, and generalized experimental protocols relevant to the synthesis and derivatization of these important compounds.

Physicochemical Properties of the Thiane Sulfhydryl Group

The reactivity of the sulfhydryl group is fundamentally governed by its acidity and the potent nucleophilicity of its conjugate base, the thiolate.

Acidity and pKa

Thiols are generally more acidic than their corresponding alcohols.[1] This is attributed to two main factors: the lower bond dissociation energy of the S-H bond compared to the O-H bond, and the ability of the larger, more polarizable sulfur atom to stabilize the resulting negative charge of the conjugate base (the thiolate anion, RS⁻).[1][2]

While the specific pKa of a thiane-thiol has not been extensively reported, it can be reasonably estimated to be in the range of 10-11, similar to other secondary alkanethiols. This is significantly more acidic than a typical secondary alcohol (pKa ≈ 16-18). The equilibrium between the neutral thiol and the anionic thiolate is pH-dependent; at physiological pH (~7.4), a small but highly reactive fraction of the thiolate exists, whereas under basic conditions (pH > pKa), the thiolate is the predominant species.[3]

Table 1: Comparison of pKa Values for Representative Thiol Compounds

| Compound | Structure | Typical pKa | Citation(s) |

| Butanethiol | CH₃(CH₂)₃SH | 10.5 | [4] |

| Thiophenol | C₆H₅SH | 6.0 | [4] |

| Cysteine (thiol side chain) | HSCH₂CH(NH₂)COOH | ~8.5 | |

| Thiane-thiol (Estimated) | C₅H₁₀S-SH | ~10-11 |

Note: The pKa of the thiane-thiol is an estimation based on values for similar aliphatic thiols.

Nucleophilicity

The thiolate anion (RS⁻) is a powerful nucleophile.[5] Due to the "soft" nature of the large sulfur atom, it reacts efficiently with "soft" electrophiles, such as alkyl halides, and participates readily in nucleophilic substitution and addition reactions.[1][6] Even in its neutral, protonated form, the thiol can act as a nucleophile, although it is significantly less reactive than the thiolate.[2] In comparison to alkoxides, thiolates are generally better nucleophiles and weaker bases, meaning they favor substitution reactions (S_N2) over elimination reactions (E2) when reacting with, for example, secondary alkyl halides.[1]

Key Chemical Reactions of the Thiane Sulfhydryl Group

The sulfhydryl group on a thiane ring can undergo a variety of synthetically useful transformations, primarily leveraging its nucleophilicity and its susceptibility to oxidation.

Caption: General reactivity pathways of a thiane-thiol.

S-Alkylation and Nucleophilic Substitution

The most common reaction of thiols is S-alkylation, where the thiolate anion acts as a nucleophile in an S_N2 reaction with an electrophile, such as an alkyl halide or tosylate, to form a stable thioether.[7] This reaction is highly efficient and is a cornerstone of covalent drug design and materials functionalization.

Reaction: R-S⁻ + R'-X → R-S-R' + X⁻ (where X = Br, I, OTs, etc.)

Oxidation to Disulfides and Sulfonic Acids

The oxidation state of the sulfur atom is readily modified.

-

Mild Oxidation: In the presence of mild oxidizing agents like iodine (I₂), bromine (Br₂), or even atmospheric oxygen (especially at basic pH), two thiol molecules couple to form a disulfide (-S-S-) linkage.[2][8] This reaction is reversible upon treatment with reducing agents like dithiothreitol (DTT).[9] This disulfide linkage is critical for stabilizing the tertiary structure of many proteins.[8]

-

Strong Oxidation: Treatment with strong oxidizing agents such as potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂), or nitric acid results in the irreversible oxidation of the sulfhydryl group to a sulfonic acid (-SO₃H).[2][4] Intermediate oxidation states, such as sulfenic (-SOH) and sulfinic (-SO₂H) acids, can also be formed.[10]

Michael Addition

As potent nucleophiles, thiolates readily undergo 1,4-conjugate (Michael) addition to α,β-unsaturated carbonyl compounds (e.g., enones, acrylates). This reaction forms a new carbon-sulfur bond and is widely used in bioconjugation and polymer chemistry.

Reaction: R-S⁻ + CH₂=CH-C(=O)R' → R-S-CH₂-CH₂-C(=O)R'

Thioacetal Formation

Thiols can react with aldehydes and ketones, typically under acidic catalysis, to form thioacetals.[2] Dithiols are often used to form stable cyclic thioacetals, which can serve as protecting groups for the carbonyl functionality.[11]

Table 2: Summary of Key Reactions of the Thiane Sulfhydryl Group

| Reaction Type | Reagent(s) | Product Functional Group | Key Characteristics |

| S-Alkylation | Alkyl Halide (R'-X), Base | Thioether (R-S-R') | Efficient S_N2 reaction; forms stable C-S bond. |

| Michael Addition | α,β-Unsaturated Carbonyl | Thioether | 1,4-conjugate addition; C-S bond formation. |

| Mild Oxidation | I₂, Br₂, O₂ | Disulfide (R-S-S-R) | Reversible coupling of two thiol molecules. |

| Strong Oxidation | KMnO₄, H₂O₂, HNO₃ | Sulfonic Acid (R-SO₃H) | Irreversible oxidation to a highly polar group. |

| Thioacetal Formation | Aldehyde/Ketone, H⁺ | Thioacetal | Protection of carbonyl groups. |

Experimental Protocols (Generalized)

The following protocols are generalized procedures based on standard methods for thiol chemistry and should be adapted and optimized for specific substrates and scales.

Synthesis of Thiane-4-thiol

This procedure is based on the nucleophilic substitution of a halide with a hydrosulfide salt.

Caption: Experimental workflow for thiane-thiol synthesis.

-

Setup: Dissolve 4-halothiane (e.g., 4-chlorothiane) in a suitable polar aprotic solvent such as DMF or DMSO in a round-bottom flask under an inert atmosphere (N₂ or Ar).

-

Reagent Addition: Add an excess (e.g., 1.5-2.0 equivalents) of sodium hydrosulfide (NaSH) portion-wise at room temperature.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

-

Workup: Cool the reaction to room temperature and pour it into water. Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the thiane-thiol.

S-Alkylation of this compound

This protocol describes the formation of a thioether using an alkyl halide.

-

Thiolate Formation: Dissolve the thiane-thiol in a solvent like THF or DMF. Add a suitable base (e.g., 1.1 equivalents of NaH or K₂CO₃) and stir for 15-30 minutes at room temperature to form the thiolate.

-

Electrophile Addition: Add the electrophile (e.g., 1.0 equivalent of an alkyl bromide) dropwise to the solution.

-

Reaction: Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

-

Workup and Purification: Quench the reaction with saturated aqueous ammonium chloride solution. Extract with an organic solvent, wash the combined organic layers with brine, dry, and concentrate. Purify the resulting thioether by column chromatography.

Oxidation of this compound to a Disulfide

This protocol uses iodine as a mild oxidant.

Caption: Stepwise oxidation states of the sulfhydryl group.

-

Setup: Dissolve the thiane-thiol (2.0 equivalents) in a solvent such as methanol or dichloromethane.

-

Oxidation: Slowly add a solution of iodine (I₂) (1.0 equivalent) in the same solvent dropwise at room temperature. The characteristic dark color of iodine should disappear upon reaction.

-

Reaction: Stir for 1-2 hours after the addition is complete. Monitor the reaction by TLC.

-

Workup: If necessary, quench excess iodine with a few drops of aqueous sodium thiosulfate solution until the solution is colorless. Remove the solvent under reduced pressure.

-

Purification: Dissolve the residue in an organic solvent, wash with water and brine, dry, and concentrate. Purify the disulfide product by column chromatography or recrystallization.

Conclusion

The sulfhydryl group imparts a rich and versatile reactivity to the thiane scaffold. Its acidity allows for the easy generation of a potent thiolate nucleophile, which readily engages in S-alkylation and Michael additions, enabling straightforward covalent modification. Furthermore, the sulfur atom's susceptibility to controlled oxidation provides access to disulfide linkages, crucial for creating dynamic covalent structures, or to highly polar sulfonic acids for modulating physicochemical properties like solubility. For researchers in drug discovery and materials science, the thiane-thiol moiety represents a powerful and reliable functional group for synthesizing novel molecules, conjugating biomolecules, and tuning material properties.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 3. researchgate.net [researchgate.net]

- 4. Thiol - Wikipedia [en.wikipedia.org]

- 5. Chemical Reactivity [www2.chemistry.msu.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

Conformational Analysis of Thiane-4-thiol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiane-4-thiol, a sulfur-containing heterocyclic compound, presents a valuable scaffold in medicinal chemistry and drug development. Its therapeutic potential is intrinsically linked to its three-dimensional structure and conformational dynamics. This technical guide provides a comprehensive analysis of the conformational landscape of this compound, focusing on the equilibrium between its axial and equatorial conformers. By integrating theoretical principles with established experimental and computational methodologies, this document serves as an in-depth resource for researchers engaged in the structural analysis and application of thiane derivatives.

Introduction to Conformational Analysis of Thiane Derivatives

The six-membered thiane ring, analogous to cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. Substituents on the thiane ring can occupy either axial or equatorial positions, leading to distinct conformers with different steric and electronic properties. The conformational preference of a substituent is governed by the desire to minimize steric hindrance, primarily 1,3-diaxial interactions.

In the case of this compound, the key conformational equilibrium is between the chair forms with the thiol (-SH) group in the axial and equatorial positions. The relative stability of these conformers dictates the molecule's overall shape and its ability to interact with biological targets.

Conformational Equilibrium of this compound

The interchange between the two chair conformations of this compound is a rapid process at room temperature, known as ring flipping. This equilibrium is biased towards the conformer that places the sterically demanding substituent in the more stable equatorial position.

Quantitative Conformational Analysis

The energetic preference for the equatorial conformer can be quantified by the conformational free energy difference, also known as the A-value. The A-value for a thiol (-SH) group on a cyclohexane ring is approximately 1.21 kcal/mol, indicating a strong preference for the equatorial position[1]. While this value is for cyclohexane, it provides a reliable estimate for the thiane ring system.

Predicted Conformational Energies

The relative energies of the axial and equatorial conformers of this compound can be estimated using the A-value of the thiol group.

| Conformer | Relative Gibbs Free Energy (ΔG°) | Population at 298 K (%) |

| Equatorial | 0 kcal/mol (reference) | ~90% |

| Axial | ~1.21 kcal/mol[1] | ~10% |

| Table 1: Estimated Relative Energies and Populations of this compound Conformers. |

Predicted Dihedral Angles

Computational modeling using Density Functional Theory (DFT) can provide detailed geometric parameters for each conformer. The following table presents expected dihedral angles for the chair conformations of this compound, based on calculations of similar heterocyclic systems.

| Dihedral Angle | Equatorial Conformer (°) | Axial Conformer (°) |

| C2-C3-C4-C5 | ~55-60 | ~55-60 |

| S1-C2-C3-C4 | ~-50 to -55 | ~-50 to -55 |

| C3-C4-C5-C6 | ~-55 to -60 | ~-55 to -60 |

| C2-S1-C6-C5 | ~60-65 | ~60-65 |

| Table 2: Predicted Dihedral Angles for this compound Conformers. |

Predicted NMR Coupling Constants

Proton NMR spectroscopy is a powerful tool for conformational analysis. The magnitude of the vicinal coupling constant (³J) between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. For cyclohexane-like rings, distinct ranges for J-values are observed for different proton relationships.

| Coupling Type | Dihedral Angle (°) | Expected ³JHH (Hz) |

| Axial-Axial | ~180 | 8 - 13 |

| Axial-Equatorial | ~60 | 2 - 5 |

| Equatorial-Equatorial | ~60 | 2 - 5 |

| Table 3: Typical Proton-Proton Coupling Constants in a Chair Conformation. |

Experimental and Computational Methodologies

Synthesis of this compound

A common route for the synthesis of thiane derivatives involves the reaction of a dihalide with a sulfur nucleophile[2]. This compound can be synthesized from 1,5-dibromo-3-pentanol through a multi-step process.

References

An In-depth Technical Guide to the Homologs and Analogs of Thiane-4-thiol for Researchers, Scientists, and Drug Development Professionals